An In-depth Technical Guide to C.I. Reactive Orange 14
An In-depth Technical Guide to C.I. Reactive Orange 14
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For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Orange 14 is a synthetic azo dye belonging to the reactive class of colorants.[1] Reactive dyes are distinguished by their ability to form strong, covalent bonds with the substrate they are applied to, resulting in excellent wash fastness.[1][2] This property makes them highly valuable in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and linen.[1][3][4] Beyond textiles, its unique chemical structure and reactivity offer potential for investigation in various scientific and research applications.[5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reaction mechanisms of Reactive Orange 14, along with insights into its applications and environmental considerations.
Chemical Structure and Identification
Reactive Orange 14 is a complex organic molecule characterized by a single azo group (-N=N-) which acts as the chromophore, responsible for its orange color.[3] Its structure also incorporates a reactive group, which is key to its functionality.
Systematic Name: 4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid[2]
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Caption: Simplified Synthesis Workflow for Reactive Orange 14
Mechanism of Action: Covalent Bond Formation
The defining characteristic of reactive dyes is their ability to form a covalent bond with the functional groups present in the substrate. For cellulosic fibers like cotton, the primary reaction sites are the hydroxyl (-OH) groups. [6][7] Under alkaline conditions (typically pH 10-12), the hydroxyl groups of cellulose are deprotonated to form highly nucleophilic cellulosate anions (Cell-O⁻). [6][8]These anions then attack the electrophilic sites on the reactive group of the dye molecule. In the case of vinyl sulfone dyes, the active form for reaction is the vinyl sulfone group (–SO₂–CH=CH₂). [6]This reaction proceeds via a nucleophilic addition mechanism. [6][9] It is important to note that a competing reaction, hydrolysis, can also occur where the reactive group of the dye reacts with hydroxide ions (OH⁻) in the aqueous solution. [10]This leads to the formation of a non-reactive, hydrolyzed dye that can no longer bind to the fiber, resulting in dye wastage and colored effluents. [10]The efficiency of the dyeing process is therefore a balance between the rate of fixation to the fiber and the rate of hydrolysis. [6][10] dot
Caption: Reaction of Reactive Orange 14 with Cellulose
Applications
The primary application of Reactive Orange 14 is in the textile industry for dyeing and printing on cellulosic fabrics. [1][3]Its properties of good solubility, high fixation, and excellent fastness make it a popular choice. [1]It is also used in the dyeing of paper and leather. [11] Beyond its traditional use, Reactive Orange 14 has been noted for its potential application in the screening of inulin-degrading microorganisms. [5][12]
Analytical Methodologies
The detection and quantification of Reactive Orange 14 are crucial for quality control in industrial processes and for environmental monitoring. Several analytical techniques can be employed:
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UV-Visible Spectrophotometry: This technique is used to determine the concentration of the dye in a solution by measuring its absorbance at its wavelength of maximum absorption (λmax). [13][14]* High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC/MS/MS), provides a highly sensitive and selective method for the separation, identification, and quantification of the dye, even in complex matrices like textile samples. [15][16]* Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying the functional groups present in the dye molecule, confirming its chemical structure. [17]
Protocol: Spectrophotometric Analysis of Reactive Orange 14
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Preparation of Standard Solutions: Prepare a series of standard solutions of Reactive Orange 14 of known concentrations in deionized water.
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Wavelength Scan: Using a UV-Vis spectrophotometer, perform a wavelength scan of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).
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Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.
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Sample Analysis: Prepare the unknown sample solution and measure its absorbance at λmax.
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Concentration Determination: Use the calibration curve to determine the concentration of Reactive Orange 14 in the unknown sample.
Safety and Environmental Considerations
Toxicological Profile
Reactive dyes, including Reactive Orange 14, can pose health risks, particularly to workers in dye manufacturing and textile industries who may be exposed to the dye in its powder form. [18][19]Inhalation of dye dust can lead to respiratory sensitization and allergic reactions such as occupational asthma. [18][19]Skin contact may also cause irritation. [20]Once the dye is covalently bound to the textile fiber, the risk to the consumer is significantly minimized due to the high wash fastness. [18][19]
Environmental Impact and Remediation
The discharge of colored effluents from textile dyeing processes is a significant environmental concern. [21][22]The presence of dyes in water bodies reduces light penetration, affecting aquatic photosynthesis. [21]While reactive dyes themselves may have low toxicity to aquatic organisms, the breakdown products of azo dyes can be more harmful. [21][23] Due to the high stability of reactive dyes, conventional wastewater treatment methods are often ineffective at removing them completely. [22][24]Advanced treatment methods are therefore necessary:
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Biological Treatment: Using microorganisms in processes like activated sludge systems to biodegrade the dyes. [22][24]* Physicochemical Methods: Techniques such as adsorption, coagulation, and membrane filtration can be effective in removing dyes from wastewater. [25]* Advanced Oxidation Processes (AOPs): Methods like photocatalytic degradation and ozonation can break down the complex dye molecules into simpler, less harmful compounds. [13][23]
Conclusion
C.I. Reactive Orange 14 is a commercially important dye with a well-defined chemical structure and properties that make it highly suitable for dyeing cellulosic materials. Its reactivity, based on the formation of a covalent bond with the substrate, ensures high-quality and durable coloration. However, the environmental impact of its use, particularly in terms of colored wastewater, necessitates the implementation of effective treatment strategies. A thorough understanding of its chemistry, from synthesis to application and environmental fate, is crucial for its responsible and sustainable use in both industrial and research settings.
References
-
Megha International. (n.d.). Reactive Orange 14 Dye - Affordable Price for Industrial Applications. Retrieved from [Link]
-
World dye variety. (2012, May 9). Reactive Orange 14. Retrieved from [Link]
-
WiseGuy Reports. (2024, July 17). Reactive Orange 14 Market is Probable to Influence the Value. Retrieved from [Link]
-
Chemsrc. (2025, August 25). reactive orange 14 | CAS#:12225-86-4. Retrieved from [Link]
-
ETAD. (n.d.). Toxicology and toxicological testing of colorants. Retrieved from [Link]
-
Grokipedia. (2026, January 8). Vinyl sulfone dyes. Retrieved from [Link]
-
Textile Apex. (2023, August 23). Hydrolysis of Reactive Dye. Retrieved from [Link]
-
Hindawi. (2025, August 6). Influence of Nonionic Surfactant on Hydrolysis of Vinyl Sulfone Reactive Dye. Retrieved from [Link]
-
PubMed Central. (n.d.). A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. Retrieved from [Link]
-
Ahmad, B., et al. (2013). Synthesis of Vinylsulfone Based Poly Anchor Reactive Dyes and their Applications on Cotton Fabric. Asian Journal of Chemistry, 25(10), 5469-5473. Retrieved from [Link]
-
Fibre2Fashion. (n.d.). Health and Environmental Hazards of Synthetic Dyes. Retrieved from [Link]
-
MDPI. (n.d.). Environmental Impacts and Strategies for Bioremediation of Dye-Containing Wastewater. Retrieved from [Link]
- Google Patents. (n.d.). CN102898868A - Reactive orange dye and preparation method thereof.
-
IWA Publishing. (2024, May 31). A review on progresses in reactive dye-containing wastewater treatment. Retrieved from [Link]
-
Wikipedia. (n.d.). Vinyl sulfone dyes. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Activated Sludge: Decolorization and Degradation of Textile Dye Reactive Orange HE2R. Retrieved from [Link]
-
PubMed. (n.d.). Toxicity of reactive red 141 and basic red 14 to algae and waterfleas. Retrieved from [Link]
-
International Journal of Electrochemical Science. (2022, June 6). Degradation of a Reactive Orange 16 in textile wastewater treatment using CuO/ZnO nanocomposite as photocatalyst. Retrieved from [Link]
-
Cengage. (n.d.). Selected Methods of Analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reactive Orange 14. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (n.d.). Electrochemical Sensing Strategies for Synthetic Orange Dyes. Retrieved from [Link]
- Google Patents. (n.d.). CN109651839B - Preparation method of orange reactive printing dye.
-
National Center for Biotechnology Information. (2025, January 29). Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). a UV absorption spectrum. b FT-IR spectrum of the Reactive Orange (RO 16) dye standard and the synthesized GGC dye. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mechanisms of Reaction of Reactive Dyes with Cellulosic and other Fibres. Retrieved from [Link]
- Google Patents. (n.d.). CN105860580A - Preparation method of orange reactive dye.
-
ResearchGate. (2025, August 7). (PDF) The chemistry of reactive dyes and their application processes. Retrieved from [Link]
-
UPB. (n.d.). SYNTHESIS OF REACTIVE DYES BASED ON EPYCHLOROHYDRINE. Retrieved from [Link]
-
WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, December 27). Cationized Cellulose Materials: Enhancing Surface Adsorption Properties Towards Synthetic and Natural Dyes. Retrieved from [Link]
-
MDPI. (n.d.). Microalgae as a Source of Photosensitizers: Analytical Strategies and Biomedical Use in Photodynamic Therapy. Retrieved from [Link]
-
Semantic Scholar. (2021, September 28). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved from [Link]
-
RSC Publishing. (2022, November 3). Spatioselective surface chemistry for the production of functional and chemically anisotropic nanocellulose colloids. Retrieved from [Link]
-
Wikipedia. (n.d.). OLED. Retrieved from [Link]
Sources
- 1. Reactive Orange 14 Dye - Affordable Price for Industrial Applications [meghadyes.com]
- 2. benchchem.com [benchchem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. vianadyes.com [vianadyes.com]
- 5. REACTIVE ORANGE 14 | 12225-86-4 [chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Cationized Cellulose Materials: Enhancing Surface Adsorption Properties Towards Synthetic and Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. textileapex.com [textileapex.com]
- 11. openpr.com [openpr.com]
- 12. REACTIVE ORANGE 14 CAS#: 12225-86-4 [m.chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. lcms.cz [lcms.cz]
- 16. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wwjmrd.com [wwjmrd.com]
- 18. sdc.org.uk [sdc.org.uk]
- 19. images.fibre2fashion.com [images.fibre2fashion.com]
- 20. fishersci.com [fishersci.com]
- 21. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iwaponline.com [iwaponline.com]
- 23. electrochemsci.org [electrochemsci.org]
- 24. ijsr.net [ijsr.net]
- 25. mdpi.com [mdpi.com]
